molecular formula C14H10F2O2 B1439142 2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 886363-36-6

2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B1439142
CAS RN: 886363-36-6
M. Wt: 248.22 g/mol
InChI Key: UGFFUDBVWPNLEA-UHFFFAOYSA-N
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Description

“2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the CAS Number: 886363-33-3 . It has a molecular weight of 248.23 and its IUPAC name is (3’,4’-difluoro [1,1’-biphenyl]-2-yl)acetic acid . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Synthesis Analysis

The synthesis of similar compounds often involves methods such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H10F2O2/c15-12-6-5-10 (7-13 (12)16)11-4-2-1-3-9 (11)8-14 (17)18/h1-7H,8H2, (H,17,18) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound may participate in reactions such as the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 . It appears as a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Environmental Toxicology and Biodegradation

Scientometric Analysis of 2,4-D Herbicide Toxicity : A comprehensive review analyzed global trends and gaps in studies on the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to the specified acetic acid derivative. This herbicide's environmental impact, including toxicology and mutagenicity, has been a focus of scientific research, reflecting the importance of understanding the ecological consequences of such chemicals (Zuanazzi et al., 2020).

Advanced Oxidation Processes for Degradation

Degradation of Organic Compounds : Research on the advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the potential of AOPs to break down complex organic compounds into less harmful substances. This study, while focusing on a specific pharmaceutical, illustrates the broader applicability of AOPs in handling compounds with challenging chemical structures, which could extend to the degradation of various acetic acid derivatives (Qutob et al., 2022).

Industrial and Biotechnological Applications

Organic Acids in Acidizing Operations : Investigations into the use of organic acids, including acetic acid, for acidizing operations in oil and gas extraction provide insight into the utility of these compounds in enhancing resource recovery. The review discusses the advantages of using less corrosive organic acids over traditional mineral acids, emphasizing the chemical's role in industrial applications (Alhamad et al., 2020).

Microbial Degradation of Polyfluoroalkyl Chemicals : A review on the microbial degradation of polyfluoroalkyl chemicals, to which the specified acetic acid derivative is structurally related, underscores the environmental persistence and potential toxicology of such compounds. This research highlights the importance of understanding microbial pathways for the biodegradation of persistent organic pollutants (Liu & Avendaño, 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFFUDBVWPNLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654130
Record name (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886363-36-6
Record name (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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